
N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine: is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a dimethylamino group attached to an alpha carbon, which is further connected to a 2,4,6-trimethylphenyl group and a P-toluidine moiety. It is often used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine typically involves the following steps:
Formation of the Imino Group: The initial step involves the reaction of 2,4,6-trimethylbenzaldehyde with P-toluidine in the presence of an acid catalyst to form the imine intermediate.
Dimethylation: The imine intermediate is then subjected to dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
The reaction conditions generally include:
- Temperature: 50-70°C
- Solvent: Ethanol or methanol
- Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pressure, and reaction time.
- Implementation of purification techniques such as distillation and recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Halogens in the presence of a base such as sodium hydroxide, temperature around 40-60°C.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-anisidine
- N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-phenetidine
- N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-chloroaniline
Uniqueness
N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its trimethylphenyl group and P-toluidine moiety contribute to its reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
57882-24-3 |
|---|---|
Formule moléculaire |
C18H22N2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(2,4,6-trimethylphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C18H22N2/c1-13-10-14(2)18(15(3)11-13)19-12-16-6-8-17(9-7-16)20(4)5/h6-12H,1-5H3 |
Clé InChI |
RTDULXKNAGWBKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N=CC2=CC=C(C=C2)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


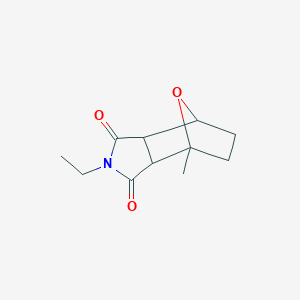




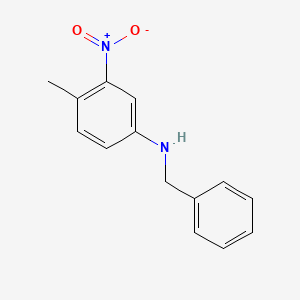

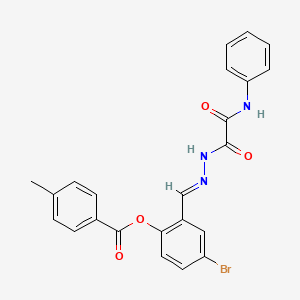

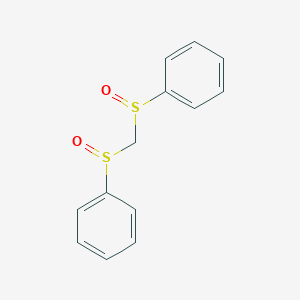
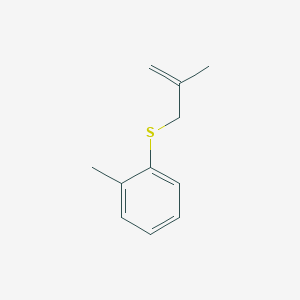


![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)
